N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiochromone core linked to a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenylthiochromone with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiochromone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromone ring can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiochromone core can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Detailed studies using time-resolved spectroscopy and computational methods have provided insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenylthiochromone: Shares the thiochromone core but lacks the thiophene carboxamide group.
Thiophene-2-carboxamide: Contains the thiophene carboxamide moiety but lacks the thiochromone core.
Uniqueness
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiochromone and thiophene carboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-oxo-3-phenylthiochromen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S2/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARYOPZWFOAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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